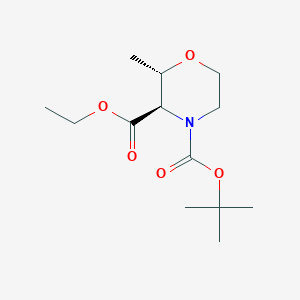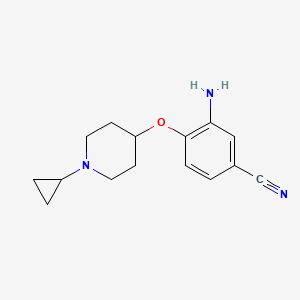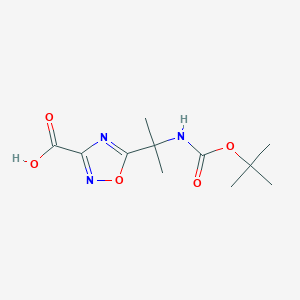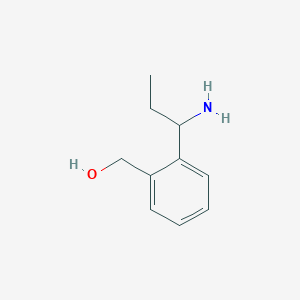![molecular formula C14H11N3O3 B13045811 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid CAS No. 2177257-69-9](/img/structure/B13045811.png)
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-B]pyridazine core. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid typically involves cyclocondensation reactions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound under acidic conditions to yield the imidazo[1,5-B]pyridazine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of signaling pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings, leading to distinct chemical and biological properties.
Pyridazines: These compounds have a pyridazine core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
2177257-69-9 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-3-9(7-10)11-5-6-12-13(14(18)19)15-8-17(12)16-11/h2-8H,1H3,(H,18,19) |
InChI Key |
NRMKXRDRGPOHFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=NC(=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)




![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)



